molecular formula C12H17BrN2O B14900642 N-(3-bromophenyl)-2-(tert-butylamino)acetamide

N-(3-bromophenyl)-2-(tert-butylamino)acetamide

Cat. No.: B14900642
M. Wt: 285.18 g/mol
InChI Key: WOTMHGMYPFEVCR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(tert-butylamino)acetamide is an organic compound that features a bromophenyl group and a tert-butylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(tert-butylamino)acetamide typically involves the reaction of 3-bromoaniline with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-bromoaniline is reacted with tert-butylamine in the presence of a suitable solvent, such as ethanol or methanol, to form the intermediate product.

    Step 2: The intermediate product is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(tert-butylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-bromophenyl)-2-(tert-butylamino)acetic acid.

    Reduction: Formation of N-(phenyl)-2-(tert-butylamino)acetamide.

    Substitution: Formation of N-(3-substituted phenyl)-2-(tert-butylamino)acetamide derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(tert-butylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(tert-butylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(tert-butylamino)acetamide
  • N-(3-fluorophenyl)-2-(tert-butylamino)acetamide
  • N-(3-methylphenyl)-2-(tert-butylamino)acetamide

Uniqueness

N-(3-bromophenyl)-2-(tert-butylamino)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(tert-butylamino)acetamide

InChI

InChI=1S/C12H17BrN2O/c1-12(2,3)14-8-11(16)15-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3,(H,15,16)

InChI Key

WOTMHGMYPFEVCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

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